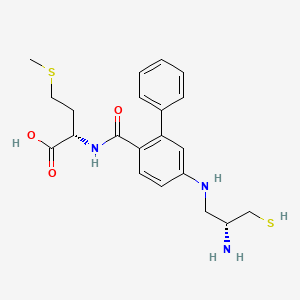
FTI 276
Overview
Description
FTI 276 is a highly potent and selective farnesyltransferase inhibitor. It is a CAAX peptidomimetic of the carboxyl terminal of Ras proteins, designed to inhibit the farnesylation of the Ras oncoprotein, which is crucial for its cancer-causing activity . Farnesylation is a post-translational modification that allows Ras proteins to anchor to the plasma membrane, where they relay growth regulatory signals from receptor tyrosine kinases to various cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: FTI 276 is synthesized as a tetrapeptide mimetic. The synthesis involves the coupling of specific amino acids and subsequent modifications to achieve the desired peptidomimetic structure. The key steps include:
- Coupling of amino acids using standard peptide synthesis techniques.
- Introduction of a phenyl group and a mercaptopropyl group to mimic the CAAX motif.
- Final modifications to enhance the stability and selectivity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, ensuring high purity and yield. The process includes:
- Automated solid-phase peptide synthesis (SPPS) for efficient coupling of amino acids.
- Purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
- Lyophilization to obtain the final product in a stable, solid form .
Chemical Reactions Analysis
Types of Reactions: FTI 276 primarily undergoes reactions related to its role as a farnesyltransferase inhibitor. These include:
Inhibition of Farnesylation: this compound inhibits the farnesylation of Ras proteins by binding to the active site of farnesyltransferase, preventing the transfer of the farnesyl group to the Ras protein.
Interaction with Cellular Proteins: this compound interacts with various cellular proteins involved in the Ras signaling pathway, leading to alterations in cell signaling and growth.
Common Reagents and Conditions:
Dithiothreitol (DTT): Used to maintain the reduced state of thiol groups during synthesis and reactions.
Farnesyl Pyrophosphate (FPP): The natural substrate for farnesyltransferase, which is competitively inhibited by this compound.
Major Products Formed:
Scientific Research Applications
FTI 276 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is extensively used to study the role of Ras proteins in cancer and to develop targeted therapies for Ras-dependent tumors.
Cell Signaling Studies: Researchers use this compound to investigate the Ras signaling pathway and its impact on cell growth, differentiation, and apoptosis.
Drug Development: this compound serves as a lead compound for the development of new farnesyltransferase inhibitors with improved efficacy and selectivity.
Biochemical Research: The compound is used to study the biochemical mechanisms of farnesylation and its role in various cellular processes.
Mechanism of Action
FTI 276 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the farnesylation of Ras proteins. The mechanism involves:
Binding to Farnesyltransferase: this compound binds to the active site of farnesyltransferase, preventing the transfer of the farnesyl group from farnesyl pyrophosphate to the Ras protein.
Disruption of Ras Signaling: By inhibiting farnesylation, this compound prevents Ras proteins from anchoring to the plasma membrane, thereby disrupting their ability to relay growth signals and promoting apoptosis in cancer cells.
Selective Inhibition: this compound is highly selective for farnesyltransferase and does not significantly inhibit the related enzyme geranylgeranyltransferase I, making it a valuable tool for studying Ras-specific pathways.
Comparison with Similar Compounds
FTI 276 is compared with other farnesyltransferase inhibitors and similar compounds:
This compound stands out due to its high selectivity and potency in inhibiting farnesyltransferase, making it a unique and valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXDDEATQSBHHL-BEFAXECRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124981 | |
| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170006-72-1 | |
| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[5-[[(2R)-2-Amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


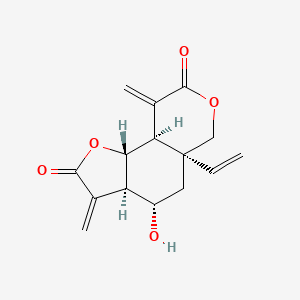
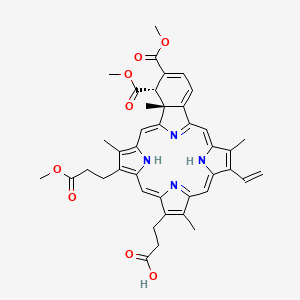


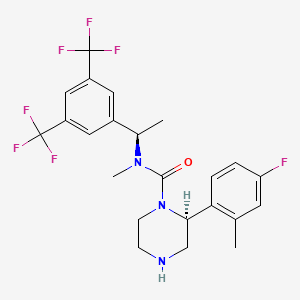
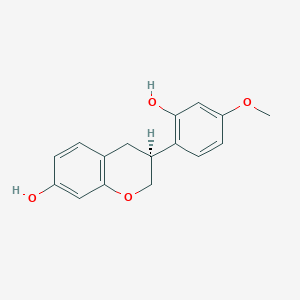
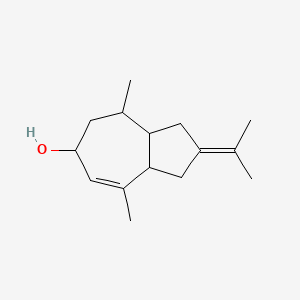
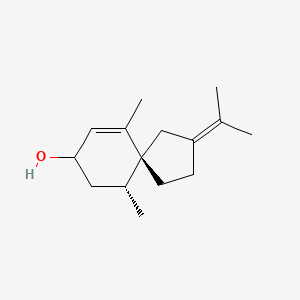
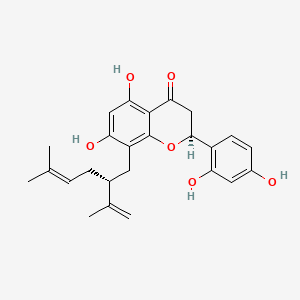
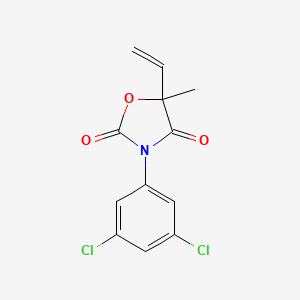


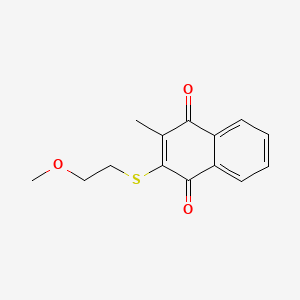
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
